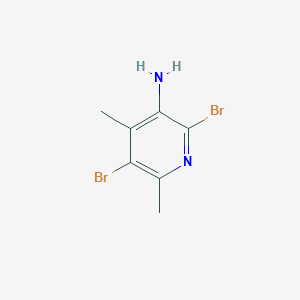

2,5-Dibromo-4,6-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIZYHGIOCDOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,5 Dibromo 4,6 Dimethylpyridin 3 Amine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine (B92270) ring of 2,5-Dibromo-4,6-dimethylpyridin-3-amine can occur at the carbon atoms bearing the bromine atoms or can involve the exocyclic amino group.

Substitution of Bromine Atoms and Regiochemical Considerations

The substitution of bromine atoms on the pyridine ring via a classical nucleophilic aromatic substitution (SNAr) mechanism is a potential transformation pathway. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a bromide ion. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.gov

For a pyridine ring to undergo SNAr, it generally requires activation by electron-withdrawing groups. In this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, particularly when protonated. However, the strong electron-donating effects of the amino group at C3 and the methyl groups at C4 and C6 increase the electron density of the ring, making it less susceptible to nucleophilic attack compared to pyridine rings with strongly deactivating substituents like nitro groups. youtube.com Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, are often necessary to achieve substitution. nih.gov

Regioselectivity is a critical consideration due to the presence of two non-equivalent bromine atoms at the C2 and C5 positions. The outcome of a nucleophilic attack is determined by a combination of electronic and steric factors. baranlab.org

Electronic Effects : The C2 and C6 positions of the pyridine ring are the most electron-deficient and are thus generally more activated towards nucleophilic attack. The bromine at C2 is ortho to the ring nitrogen, enhancing its reactivity. The bromine at C5 is para to the nitrogen, which is also an activated position. Theoretical studies on similar dihalopyridines, such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, have shown that the site of nucleophilic attack often correlates with the carbon atom having the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating greater electrophilicity. wuxiapptec.comnih.gov

Steric Effects : The C2 position is flanked by the amino group at C3 and the methyl group at C6 (via the ring nitrogen), while the C5 bromine is situated between the methyl group at C4 and the methyl group at C6. The steric hindrance around the C2 position might be slightly greater than at the C5 position, potentially directing sterically demanding nucleophiles to the C5 position. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents can direct nucleophilic attack to the less hindered C6 position. researchgate.net

In analogous systems like 2,4-dibromopyridine, nucleophilic substitution has been observed to occur regioselectively at the C2 position. researchgate.net For this compound, the combination of electronic activation at C2 and potential steric influence could lead to a mixture of products, with the precise ratio depending on the nucleophile and reaction conditions.

Reactivity of the Amino Group: Acylation, Alkylation, and Arylation

The primary amino group at the C3 position is a key site for functionalization. As a nucleophile, it can readily react with various electrophiles.

Acylation : The amino group can be easily acylated to form amides. This reaction is often used as a protecting strategy or to introduce new functional moieties. For instance, the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has been shown to react with acetic anhydride (B1165640) to yield the corresponding N-acetyl derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This transformation is valuable as the resulting amide can be less deactivating or have different directing properties in subsequent reactions, such as cross-couplings.

Alkylation : Direct alkylation of the amino group can be challenging due to the potential for overalkylation, leading to mixtures of secondary and tertiary amines. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylamine. However, the reactivity in such reactions can be influenced by the basicity of the pyridine ring. Studies on 3-amino-4-chloropyridine (B21944) have indicated that the basicity of the ring nitrogen can buffer the acidic conditions typically used, slowing down the reaction. nih.gov

Arylation : While direct uncatalyzed N-arylation is possible under harsh conditions (e.g., Ullmann or Goldberg reactions), modern synthetic methods favor palladium-catalyzed C-N cross-coupling reactions for their milder conditions and broader scope, as discussed in section 3.2.2.

Role of Pyridine Nitrogen in Reactivity and Protonation

Protonation : The pyridine nitrogen is the most basic site in the molecule and will be readily protonated in the presence of acid. This protonation has a profound electronic effect on the ring system. The resulting pyridinium (B92312) cation is significantly more electron-deficient, which deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. This property can be exploited to facilitate SNAr reactions at the C2 or C5 positions.

Electrophilic Attack : The electron-rich nature of the pyridine nitrogen lone pair makes it a target for electrophiles. Molecular electrostatic potential (MEP) analysis of similar pyridine derivatives confirms that the region around the ring nitrogen is an electron-rich site, available for interaction with electrophiles. mdpi.com This can lead to the formation of N-oxides or N-alkylpyridinium salts, further modifying the electronic properties and reactivity of the heterocyclic core.

Cross-Coupling Reactions and Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the this compound scaffold. These reactions enable the selective formation of carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms, providing access to a vast array of complex derivatives.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a highly effective method for introducing aryl or heteroaryl substituents onto the pyridine ring. mdpi.comnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

For this compound, both mono- and di-arylation are possible. The regioselectivity of the first coupling is dictated by the relative reactivity of the C2-Br and C5-Br bonds. In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the site of the initial oxidative addition of the palladium(0) catalyst is the selectivity-determining step. baranlab.org This is influenced by both steric and electronic factors. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated a clear regioselective order of substitution, highlighting the differential reactivity of bromine atoms based on their position. researchgate.netbeilstein-journals.org In many dihalopyridine systems, coupling occurs preferentially at the position that is more electron-deficient or less sterically hindered. rsc.org

By controlling the stoichiometry of the boronic acid, either selective mono-arylation or exhaustive di-arylation can be achieved. This allows for the synthesis of either 5-bromo-2-aryl-4,6-dimethylpyridin-3-amine or 2,5-diaryl-4,6-dimethylpyridin-3-amine derivatives. The table below summarizes typical conditions used for Suzuki-Miyaura reactions on related bromopyridine substrates.

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.comnih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | nih.gov |

| Pd/C | PPh₃ | Na₂CO₃ | Toluene/H₂O | sumitomo-chem.co.jp |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | researchgate.net |

Other Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Beyond the Suzuki reaction, the bromine atoms of this compound serve as handles for various other palladium-catalyzed transformations.

C-N Bond Formation (Buchwald-Hartwig Amination) : This reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org It offers a milder and more general alternative to classical methods for synthesizing N-aryl amines. bohrium.comorganic-chemistry.org The unprotected primary amino group at C3 could potentially interfere with the reaction by competing as a nucleophile or by coordinating to the palladium catalyst. nih.gov However, studies on the closely related 3,5-dibromo-2-aminopyridine have shown that selective C-N coupling with morpholine (B109124) occurs preferentially at the C3 position (analogous to the C5 position in the target molecule). nih.gov This suggests that selective mono-amination of this compound is feasible. A variety of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos, have been developed to facilitate these transformations on challenging heteroaryl halides. beilstein-journals.orgrsc.org

C-O Bond Formation : Palladium catalysis can also be used to form C-O bonds, creating aryl ethers. The coupling of aryl halides with alcohols or phenols, a variation of the Buchwald-Hartwig reaction, provides access to these structures. Successful C-O coupling has been demonstrated on N-protected 4-bromo-7-azaindole with various phenols using a Pd(OAc)₂/Xantphos catalyst system. beilstein-journals.org This indicates that this compound could similarly be converted to its corresponding mono- or di-ether derivatives.

C-C Bond Formation : While the Suzuki reaction is the most common C-C bond-forming reaction for this class of substrate, other cross-coupling reactions are also possible. For instance, a patent for a related compound, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, describes a nickel-catalyzed methylation reaction at the C3-Br position using a methyl zinc reagent, demonstrating that transition-metal-catalyzed C(sp²)-C(sp³) bond formation is a viable pathway. google.com

The table below provides an overview of catalyst systems commonly employed for various palladium-catalyzed cross-coupling reactions on analogous bromo-heterocyclic compounds.

| Coupling Type | Catalyst Precursor | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|---|

| C-N (Amines) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-substituted 4-bromo-7-azaindoles | beilstein-journals.org |

| C-N (Amines) | Pd(OAc)₂ | RuPhos / BrettPhos | LiHMDS | 3-Halo-2-aminopyridines | nih.gov |

| C-O (Phenols) | Pd(OAc)₂ | Xantphos | K₂CO₃ | N-substituted 4-bromo-7-azaindoles | beilstein-journals.org |

| C-N (Amides) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-substituted 4-bromo-7-azaindoles | beilstein-journals.org |

Copper-Catalyzed Transformations

An exhaustive search for copper-catalyzed reactions involving this compound has yielded no specific results. While copper catalysis is a widely used method for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds with aryl halides, no studies have been published that apply methodologies such as Ullmann condensation, Buchwald-Hartwig amination, or Sonogashira coupling specifically to this substrate. Consequently, there is no available data on reaction conditions, yields, or the catalytic behavior of copper complexes with this compound.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. quora.comnih.gov Reactions typically require harsh conditions and proceed with meta-selectivity relative to the nitrogen atom. quora.comvaia.com However, the reactivity and regioselectivity are heavily influenced by the substituents present on the ring. pearson.comopenstax.org

Influence of Halogen and Amino Substituents on Ring Activation and Directing Effects

The substituents on this compound have competing electronic effects.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect. openstax.org

Bromo Groups (-Br): Halogens are deactivating via their -I (inductive) effect but are ortho-, para-directing due to their +M effect. latech.edu

Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups.

Pyridine Nitrogen: The nitrogen atom itself is strongly deactivating. researchgate.net

In polysubstituted rings, the most powerful activating group typically governs the position of further substitution. pearson.com In this case, the amino group at the C3 position would be the dominant directing group. However, the pyridine ring of this compound is already fully substituted at all carbon positions (C2, C4, C5, C6). Therefore, standard electrophilic aromatic substitution involving the addition of a new substituent to the ring is not feasible without displacing an existing group. No research studies detailing such a substitution on this specific molecule are available.

Further Halogenation Studies

No specific studies on the further halogenation of this compound have been found. Given that all carbon positions on the pyridine ring are occupied, conventional electrophilic halogenation is not expected to occur. While methods exist for the regioselective halogenation of less substituted pyridines, these are not applicable in this context. researchgate.netnih.gov

Advanced Mechanistic Studies

Detailed mechanistic studies, including the isolation of intermediates and computational analysis of energy profiles, are crucial for understanding and optimizing chemical reactions.

Elucidation of Reaction Intermediates

There is no published research on the elucidation of reaction intermediates for any transformation involving this compound. Mechanistic investigations on other pyridine functionalization reactions have identified intermediates such as Zincke imines or various σ-complexes, but these findings cannot be directly applied to the target compound without specific experimental evidence. chemrxiv.orgresearchgate.net

Energy Profiles and Transition State Analysis of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction pathways, determining activation energies, and characterizing transition states. rsc.orgacs.org A search for computational studies focused on the energy profiles and transition state analysis for reactions of this compound found no relevant publications. Such studies are essential for a deep, quantitative understanding of the compound's reactivity but have not yet been performed or reported.

Radical Pathways in Pyridine Functionalization

Radical functionalization of the pyridine ring is a cornerstone of synthetic chemistry, allowing for the introduction of various substituents. The reactivity of a given pyridine derivative in radical reactions is influenced by the electronic properties of its substituents and the nature of the radical species involved.

In the context of a molecule like This compound , the pyridine ring is electron-rich due to the presence of an amino group and two methyl groups, which are electron-donating. Conversely, the bromo substituents are electron-withdrawing. This electronic balance would dictate its behavior in radical reactions.

One of the most classic methods for pyridine functionalization is the Minisci reaction, which typically involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring. Given the substitution pattern of This compound , the only available position for such an addition is C2, as C3, C4, C5, and C6 are already substituted. However, the steric hindrance from the adjacent methyl group at C4 and the bromo substituent at C5 could influence the feasibility of such a reaction.

More recent methodologies involve the photochemical generation of pyridinyl radicals from pyridinium ions. These methods can offer alternative pathways and selectivities compared to classical Minisci-type reactions. The single-electron reduction of a pyridinium ion derived from the target molecule would generate a pyridinyl radical. The stability and subsequent reactivity of this radical intermediate would be influenced by the existing substituents. While these modern techniques expand the toolkit for pyridine modification, their application to This compound has not been documented in the available literature.

Chemo- and Regioselectivity in Multi-functionalized Pyridines

The concepts of chemo- and regioselectivity are critical when dealing with multi-functionalized molecules like This compound , which possesses several distinct reactive sites: an amino group, two bromo substituents, and the pyridine ring itself.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, potential reactions could involve:

N-Functionalization: The amino group is a nucleophilic site and can react with various electrophiles. Protecting this group is a common strategy to allow for subsequent reactions on the pyridine ring.

Substitution of Bromo Groups: The bromo substituents at the C2 and C5 positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The relative reactivity of the C2-Br versus the C5-Br would depend on the electronic environment and the reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition step can be sensitive to the electronic and steric environment of the carbon-halogen bond.

Ring Functionalization: While all ring positions are substituted, reactions involving dearomatization or rearrangement are theoretically possible under specific conditions.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. For instance, in a potential cross-coupling reaction, a catalyst might selectively activate the C2-Br bond over the C5-Br bond, or vice-versa. This selectivity would be governed by factors such as:

Electronic Effects: The electron-donating amino and methyl groups and the electron-withdrawing bromo groups create a specific electronic landscape across the ring, influencing the reactivity of each position.

Steric Hindrance: The methyl groups at C4 and C6 create steric bulk that could hinder reactions at adjacent positions (C3, C5).

While general principles of reactivity for substituted aminopyridines are known, specific experimental data on the chemo- and regioselectivity of This compound are not available in the reviewed scientific literature. Studies on related, but structurally different, bromo-dimethyl-aminopyridines have shown that selective substitution of one bromo group in the presence of others is achievable, often through careful selection of catalysts and reaction conditions. However, direct extrapolation of these results to the specific substitution pattern of This compound is not possible without empirical data.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 4,6 Dimethylpyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

No specific ¹H and ¹³C NMR data for 2,5-Dibromo-4,6-dimethylpyridin-3-amine is currently available in the public domain.

No data from heteronuclear or 2D NMR experiments for this compound has been found in the surveyed literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The crystal structure of this compound has not been reported, preventing any analysis of its crystal packing and supramolecular architecture.

Without crystallographic data, a detailed analysis of the non-covalent interactions present in the solid state of this compound is not possible.

Information on the conformation of this compound in the crystalline state is unavailable due to the absence of X-ray crystallography data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in this compound. The analysis of the vibrational spectra allows for the identification of characteristic bond stretches, bends, and torsions, which are unique to the molecule's structure.

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups and the substituted pyridine (B92270) ring. The assignment of specific vibrational modes to observed spectral bands is a critical step in the analysis. These assignments are typically made by comparing the experimental spectrum with those of related compounds and with theoretical predictions. researchgate.netcdnsciencepub.com

Key expected vibrational modes for this compound include:

N-H Vibrations : The amino group (-NH2) is expected to exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations are also anticipated at lower frequencies.

C-H Vibrations : The methyl groups (-CH3) will show characteristic symmetric and asymmetric stretching vibrations around 2850-3000 cm⁻¹. C-H bending modes will appear in the 1350-1480 cm⁻¹ region.

Pyridine Ring Vibrations : The pyridine ring itself has a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, provide a fingerprint for the substituted pyridine core.

C-Br Vibrations : The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹, due to the heavy mass of the bromine atoms.

Anharmonicity effects, which are deviations from the idealized harmonic oscillator model, can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands. arxiv.orgnih.gov These effects are particularly important for N-H and C-H stretching vibrations and need to be considered for accurate band assignments.

A representative table of expected vibrational frequencies and their assignments for this compound is presented below, based on typical ranges for similar functional groups and substituted pyridines. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3400 - 3500 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3300 - 3400 | Stretching of the N-H bonds in the amino group. |

| C-H Asymmetric Stretch | 2950 - 3000 | Stretching of the C-H bonds in the methyl groups. |

| C-H Symmetric Stretch | 2850 - 2900 | Stretching of the C-H bonds in the methyl groups. |

| C=N/C=C Ring Stretch | 1550 - 1620 | Stretching vibrations within the pyridine ring. |

| N-H Bend | 1580 - 1650 | Bending motion of the amino group. |

| C-H Asymmetric Bend | 1430 - 1470 | Bending motion of the methyl groups. |

| C-H Symmetric Bend | 1360 - 1390 | Bending motion of the methyl groups. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond of the amino group. |

| Pyridine Ring Breathing | 980 - 1050 | In-plane deformation of the entire pyridine ring. |

| C-Br Stretch | 500 - 700 | Stretching of the carbon-bromine bonds. |

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. arxiv.orgnih.gov By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman data to aid in the assignment of vibrational bands. researchgate.net

The correlation between experimental and computational data is often improved by applying a scaling factor to the calculated frequencies to account for systematic errors in the theoretical model and the effects of anharmonicity. nih.gov Such a correlative approach provides a more robust and detailed understanding of the molecule's vibrational behavior. aalto.fi

Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.org For this compound, mass spectrometry provides valuable information on its stability and the characteristic cleavage pathways it undergoes upon ionization. researchgate.net

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to exhibit a characteristic isotopic distribution pattern due to the presence of two bromine atoms. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a distinctive pattern of three peaks for the molecular ion:

M⁺ : Contains two ⁷⁹Br atoms.

[M+2]⁺ : Contains one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺ : Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. libretexts.org This isotopic signature is a powerful diagnostic tool for identifying the presence of two bromine atoms in the molecule or its fragments. nih.govresearchgate.net

The fragmentation of this compound under electron ionization is likely to proceed through several pathways, including: nih.govdocbrown.info

Loss of a Bromine Atom : Cleavage of a C-Br bond to form a [M-Br]⁺ ion. This is often a favorable fragmentation pathway for halogenated compounds. nih.gov

Loss of a Methyl Group : Cleavage of a C-CH₃ bond to yield a [M-CH₃]⁺ ion.

Ring Cleavage : Fragmentation of the pyridine ring itself, leading to a variety of smaller charged fragments.

A table of expected major fragments and their corresponding m/z values is provided below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Notes |

| [C₇H₈Br₂N₂]⁺ | Molecular Ion (M⁺) | 294 | Exhibits a characteristic 1:2:1 isotopic pattern for M, M+2, and M+4. |

| [C₇H₈⁷⁹BrN₂]⁺ | Loss of a bromine atom | 215 | Will show a 1:1 isotopic pattern if the remaining bromine is ⁷⁹Br or ⁸¹Br. |

| [C₆H₅Br₂N₂]⁺ | Loss of a methyl group | 279 | Will retain the 1:2:1 isotopic pattern. |

| [C₅H₅BrN]⁺ | Cleavage and rearrangement | 172 | May result from more complex fragmentation pathways. |

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. nist.govnist.gov The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the electronic spectrum is expected to be influenced by the pyridine ring and its various substituents.

The pyridine ring is an aromatic system with π electrons, which can undergo π → π* transitions. These transitions are typically observed at shorter wavelengths (higher energy). nist.gov The presence of the amino group (-NH₂) introduces non-bonding (n) electrons on the nitrogen atom. These electrons can be excited to anti-bonding π* orbitals, resulting in n → π* transitions, which usually occur at longer wavelengths (lower energy) and are of lower intensity compared to π → π* transitions. researchgate.net

The substituents on the pyridine ring—two bromine atoms, two methyl groups, and an amino group—will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. nih.gov

Amino Group (-NH₂) : This is an auxochromic group that can donate electron density to the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths.

Methyl Groups (-CH₃) : These are weakly activating groups and may cause a slight bathochromic shift.

Bromo Groups (-Br) : Halogens can have a dual effect. Their inductive electron-withdrawing effect can cause a hypsochromic (blue) shift, while their resonance electron-donating effect can lead to a bathochromic shift. The net effect depends on the specific interactions within the molecule.

Computational and Theoretical Investigations of this compound: A Review of Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound this compound were found.

The intended scope of this article was to cover the following areas of computational chemistry:

Density Functional Theory (DFT) Calculations for Ground State Properties: This would have included a detailed look at the molecule's optimized geometry, its electronic structure (specifically the HOMO-LUMO gap and molecular orbital energies), the charge distribution and molecular electrostatic potential (MEP), and an analysis of intramolecular interactions and stability through Natural Bond Orbital (NBO) theory.

Quantum Chemical Modeling of Reaction Pathways and Transition States: This section was planned to discuss the energetic barriers and provide a reaction coordinate analysis for potential chemical transformations involving the title compound.

While the methodologies outlined are standard and widely applied in modern computational chemistry to understand and predict the behavior of molecules, it appears that this compound has not been the subject of such published studies. Research in this field is vast, but the focus of computational studies is often driven by specific applications, such as drug discovery, materials science, or catalysis. It is possible that this particular compound has not yet been identified as a priority for this type of in-depth theoretical investigation.

Therefore, it is not possible to provide the detailed research findings, data tables, or in-depth analysis as requested in the article outline. To do so would require generating speculative data, which would be scientifically unsound.

This outcome highlights a gap in the current scientific literature concerning the theoretical characterization of this compound. Future research initiatives may choose to explore the computational properties of this and related substituted pyridines to elucidate their electronic, structural, and reactive characteristics.

Computational and Theoretical Investigations of 2,5 Dibromo 4,6 Dimethylpyridin 3 Amine

Quantum Chemical Modeling of Reaction Pathways and Transition States

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions, particularly the regioselectivity in substituted aromatic compounds like 2,5-Dibromo-4,6-dimethylpyridin-3-amine. The distribution of electron density within the pyridine (B92270) ring, governed by the inductive and resonance effects of its substituents—two bromine atoms, two methyl groups, and an amine group—dictates the most probable sites for electrophilic or nucleophilic attack.

Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate reactivity descriptors that quantify this selectivity. chemrxiv.org It has been suggested that distortions in aryne intermediates, influenced by substituents, can govern the regioselectivity in reactions of unsymmetrical arynes and pyridynes. nih.gov The electron-withdrawing nature of the bromine substituents and the electron-donating character of the amine and methyl groups create a unique electronic landscape on the pyridine ring. This polarization can be analyzed to predict where an incoming reagent will preferentially bind. nih.gov

Key reactivity indices derived from DFT include Fukui functions and local softness. These indices help identify the most nucleophilic and electrophilic sites within a molecule. chemrxiv.org For instance, in an electrophilic aromatic substitution reaction, the carbon atom with the highest Fukui index for nucleophilic attack (f+) would be the predicted site of reaction. Machine learning models are also being developed that combine reaction representations with quantum mechanical descriptors to achieve high accuracy in predicting regioselectivity for various substitution reactions. rsc.orgresearchgate.net

Below is a data table illustrating the kind of theoretical results used to predict regioselectivity for a hypothetical electrophilic substitution on this compound. The reactivity is concentrated on the carbon atoms of the pyridine ring not bearing substituents (in this case, none are free) and the amine group. However, calculations can still predict the relative activation energies for substitution at different positions.

| Potential Reaction Site | Calculated Parameter | Predicted Value (Arbitrary Units) | Implication for Regioselectivity |

|---|---|---|---|

| C2-Br | Activation Energy Barrier (kcal/mol) | 35.2 | High barrier, substitution unlikely |

| C3-NH2 | Fukui Function (f+) | 0.45 | Highest value, most probable site for electrophilic attack |

| C4-CH3 | Local Softness (s-) | 1.89 | Moderate nucleophilicity |

| C5-Br | Activation Energy Barrier (kcal/mol) | 38.1 | Very high barrier, substitution highly unlikely |

| C6-CH3 | Local Softness (s-) | 1.95 | Slightly higher nucleophilicity than C4 |

Advanced Theoretical Methods Beyond DFT

While DFT is a workhorse for many computational chemistry applications, more advanced and computationally intensive methods are required for calculations demanding higher accuracy. numberanalytics.com These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons that DFT approximates. wikipedia.org

Post-Hartree-Fock methods are a class of techniques developed to improve upon the foundational Hartree-Fock (HF) method by explicitly including electron correlation. numberanalytics.comwikipedia.org The HF method treats each electron as moving in an average field of all other electrons, thereby neglecting the instantaneous electron-electron repulsion. wikipedia.org Post-HF methods systematically correct for this approximation.

Common post-HF methods include Møller-Plesset perturbation theory (MPn, e.g., MP2, MP3) and Coupled Cluster (CC) theory. wikipedia.orgnih.gov MP2, which adds second-order perturbation theory corrections, offers a good balance of accuracy and cost for many systems. youtube.com Coupled Cluster methods, particularly CCSD(T), which includes single, double, and perturbative triple excitations, are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties, albeit at a significant computational expense. nih.gov These methods are crucial for obtaining precise thermochemical data, such as reaction and activation energies. numberanalytics.com

The following table provides a comparative illustration of energies that might be calculated for this compound using different levels of theory, highlighting the trade-off between accuracy and computational cost.

| Method | Description | Relative Energy (kcal/mol) | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Baseline, neglects electron correlation | 0.0 (Reference) | Low |

| DFT (B3LYP) | Includes correlation via functionals | -15.5 | Low-Medium |

| MP2 | Second-order correlation correction | -18.2 | Medium-High |

| CCSD(T) | "Gold Standard" high-accuracy method | -20.1 | Very High |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior, conformational flexibility, and thermodynamic properties of molecules in various environments, such as in solution. nih.govacs.org

For a relatively rigid molecule like this compound, MD simulations can be used to explore the rotational freedom of the methyl and amine groups, as well as the molecule's interaction with solvent molecules. These simulations reveal how the molecule fluctuates around its equilibrium structure and can identify stable conformations. Such studies are particularly valuable for understanding how a molecule might bind to a biological target, revealing key interactions and the role of conserved water molecules in the binding process. nih.gov Reactive force field MD simulations have also been employed to investigate the complex reaction mechanisms of pyridine derivatives under specific conditions, such as combustion. ucl.ac.uk

| Simulation Parameter | Description | Typical Output for this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule from a reference structure over time. | Low values for the pyridine ring; higher for substituent groups. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or groups around their average position. | Highest fluctuations for hydrogens of the -NH2 and -CH3 groups. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Shows solvent structuring and potential hydrogen bonding sites. |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational quantum chemistry, especially DFT, is widely used to predict the spectroscopic properties of molecules, providing valuable data that aids in the interpretation of experimental spectra. nih.govresearchgate.net Calculations can yield detailed information on vibrational, magnetic resonance, and electronic spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. nih.gov The calculated frequencies and intensities can be compared with experimental data to assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., N-H stretch of the amine, C-Br stretches, and pyridine ring modes). researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the ¹H and ¹³C chemical shifts based on the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. This allows for a direct comparison with experimental NMR data, aiding in structure verification.

UV-Vis Spectra: The electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov The results are used to predict the maximum absorption wavelengths (λ_max) in the UV-Visible spectrum.

The following interactive table presents predicted spectroscopic data for this compound, as would be obtained from DFT calculations.

| Spectroscopic Property | Predicted Value | Assignment/Transition |

|---|---|---|

| Vibrational Frequency (IR) | ~3450 cm⁻¹ | N-H asymmetric stretch |

| Vibrational Frequency (IR) | ~3360 cm⁻¹ | N-H symmetric stretch |

| Vibrational Frequency (IR) | ~1610 cm⁻¹ | Pyridine ring C=C/C=N stretch |

| Vibrational Frequency (IR) | ~650 cm⁻¹ | C-Br stretch |

| ¹H NMR Chemical Shift | ~4.5 ppm | -NH₂ protons |

| ¹H NMR Chemical Shift | ~2.4 ppm | -CH₃ protons |

| ¹³C NMR Chemical Shift | ~150 ppm | C4-CH₃ |

| ¹³C NMR Chemical Shift | ~148 ppm | C6-CH₃ |

| ¹³C NMR Chemical Shift | ~135 ppm | C3-NH₂ |

| ¹³C NMR Chemical Shift | ~110 ppm | C2-Br |

| ¹³C NMR Chemical Shift | ~105 ppm | C5-Br |

| UV-Vis Absorption (λ_max) | ~295 nm | π → π* transition |

| UV-Vis Absorption (λ_max) | ~250 nm | n → π* transition |

Applications of 2,5 Dibromo 4,6 Dimethylpyridin 3 Amine in Chemical Synthesis and Materials Science

As a Key Intermediate and Building Block in Organic Synthesis

The strategic placement of reactive bromo-substituents and a nucleophilic amino group on the pyridine (B92270) ring positions 2,5-Dibromo-4,6-dimethylpyridin-3-amine as a significant intermediate for constructing more elaborate molecular frameworks.

Synthesis of Complex Heterocyclic Compounds

The presence of two bromine atoms allows for sequential or double substitution reactions, enabling the synthesis of fused and complex heterocyclic systems. Dibromo-pyridines are common precursors for creating polycyclic aromatic compounds through reactions like palladium-catalyzed Suzuki-Miyaura cross-coupling. For instance, research on other dibromopyridine systems, such as 3,5-dibromopyridine, has demonstrated their utility in constructing tricyclic scaffolds like pyrido[2',3':4,5]furo[3,2-d]pyrimidines, which are of interest in medicinal chemistry. nih.gov This established reactivity suggests that this compound can similarly serve as a foundational element for building intricate heterocyclic structures by leveraging its reactive bromine sites.

The versatility of di-substituted pyridines is also evident in their use for creating novel compounds through nucleophilic aromatic substitution (SNAr) reactions. Studies on related molecules like 4,7-dibromo- google.combeilstein-journals.orgnih.govthiadiazolo[3,4-c]pyridine show that various nucleophiles, including alcohols, amines, and thiols, can selectively replace the bromine atoms to yield a diverse range of derivatives. researchgate.net This reactivity pattern highlights the potential of this compound to be transformed into a wide array of complex heterocyclic derivatives.

Scaffold for Multi-substituted Pyridine Architectures

The pyridine moiety is a cornerstone in the development of functional molecules, and methods to create multi-substituted pyridine rings are of high importance. nih.gov this compound is an ideal scaffold for generating such architectures. The bromine atoms can be selectively replaced through various cross-coupling reactions to introduce different functional groups at the 2- and 5-positions.

Research on the structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), illustrates this potential. It has been successfully used in palladium-catalyzed Suzuki cross-coupling reactions with a range of arylboronic acids to produce novel 5-aryl-2-methylpyridin-3-amine derivatives in good yields. researchgate.net This demonstrates a reliable method for creating C-C bonds at the bromine-substituted position. The principles of this reaction are directly applicable to this compound, allowing for the introduction of two different aryl or other organic groups.

| Reactant A | Reactant B | Catalyst System | Product Type | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2-methylpyridin-3-amine | researchgate.net |

| 3,5-Dibromo-2-aminopyridine | Morpholine (B109124) | Pd precatalyst / LiHMDS | 5-Bromo-2-morpholinopyridin-3-amine | nih.gov |

| N-protected 4-bromo-7-azaindoles | Amines, Amides | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-substituted 4-amino-7-azaindoles | beilstein-journals.org |

This table presents examples of cross-coupling reactions on analogous bromo-aminopyridine scaffolds, illustrating the potential synthetic routes for functionalizing this compound.

Precursor in Academic Research for Potential Agrochemical Development

Substituted pyridine heterocycles are a prominent structural motif in a wide range of commercial agrochemicals. The specific arrangement of substituents on the pyridine ring is crucial for biological activity. As a highly functionalized pyridine, this compound represents a valuable precursor for the academic exploration of new chemical entities with potential applications in agrochemistry.

Its structure allows for systematic modification through the chemical reactions described previously, enabling the creation of libraries of novel compounds. These libraries can then be used in academic research to study structure-activity relationships. The synthesis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives, for example, highlights how heterocyclic scaffolds are used to develop compounds with various chemical properties and biological activities. mdpi.com The utility of this compound in an academic context lies in its capacity to be readily transformed into diverse and novel pyridine-based structures for further investigation.

In Coordination Chemistry and Catalyst Development

The electron-donating amino group and the lone pair of electrons on the pyridine nitrogen atom make this compound a candidate for applications in coordination chemistry and catalysis.

Ligand Design for Transition Metal Complexes

Pyridine derivatives are widely used as ligands in coordination chemistry due to the ability of the ring nitrogen to coordinate with transition metals. The presence of the additional amino group at the 3-position in this compound allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The design of photoactive transition metal complexes often relies on ligands that can tune the electronic properties of the metal center. nih.gov

The coordination environment, including the number and type of ligands, significantly influences the properties and stability of the resulting complex. For example, studies on cobalt(II) bromide complexes with dimethylpyridines have shown the formation of both tetrahedral and square pyramidal geometries depending on the specific pyridine ligand used. researchgate.net The specific substitution pattern on this compound could lead to the formation of unique complex geometries, making it an interesting ligand for creating novel transition metal complexes with tailored electronic and steric properties.

Role in Homogeneous and Heterogeneous Catalysis

In catalysis, ligands play a critical role by modulating the activity, selectivity, and stability of the metal catalyst. The development of ligands for cross-coupling reactions, such as the Buchwald-Hartwig amination, is an active area of research. organic-chemistry.org The this compound scaffold could be elaborated into more complex phosphine (B1218219) or N-heterocyclic carbene ligands. The bromine atoms serve as handles to attach these catalytically active moieties, while the core pyridine structure coordinates to the metal center.

The distinction between homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalysis is crucial for practical applications. nih.gov Ligands derived from this compound could be used in homogeneous systems or immobilized on solid supports for heterogeneous catalysis. The utility of palladium catalysts in C-N and C-O bond formation is often dependent on the choice of ligand. beilstein-journals.org Furthermore, the pyridine ring itself is a target for C-H functionalization reactions, which are powerful tools for late-stage modification of complex molecules. nih.gov Ligands that can direct these reactions to specific positions are highly valuable. The structural features of this compound make it a promising platform for developing ligands that could influence the outcomes of such catalytic transformations.

In Materials Science Research

The exploration of novel organic molecules as building blocks for advanced materials is a cornerstone of materials science. The structural characteristics of this compound make it a candidate for investigation in the development of new polymeric materials and electronic components.

The presence of both an amino group and reactive bromine atoms on the pyridine scaffold suggests that this compound could serve as a monomer or cross-linking agent in the synthesis of advanced polymers. The amino group can participate in polycondensation reactions with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides or polyureas. Concurrently, the bromine atoms are amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer backbones.

The resulting polymers could exhibit a range of desirable properties, including thermal stability, chemical resistance, and specific electronic or photophysical characteristics, depending on the co-monomers used. For instance, incorporation of this dibrominated aminopyridine into a polymer backbone could enhance its flame retardant properties due to the presence of bromine.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Functional Group | Resulting Polymer Class | Potential Properties |

| Polycondensation | Diacyl chloride | Polyamide | High thermal stability, mechanical strength |

| Polycondensation | Diisocyanate | Polyurea | Elasticity, abrasion resistance |

| Cross-coupling | Diboronic acid | Conjugated polymer | Electronic conductivity, photoluminescence |

Note: The data in this table is illustrative and based on the general reactivity of aminopyridine and bromopyridine compounds.

Research on poly-2-aminopyridine has demonstrated that polymers derived from aminopyridines can possess interesting electrochemical properties. researchgate.net The synthesis of polyaminopyridines through methods like C-N polycondensation reactions of amino-bromopyridines highlights a potential route for polymerizing this compound. researchgate.net The methyl groups on the pyridine ring may also influence the solubility and processing characteristics of the resulting polymers.

Pyridine derivatives are widely studied for their potential in non-linear optical (NLO) materials due to the electron-deficient nature of the pyridine ring, which can be modulated by substituent groups. ibm.com Organic materials with significant NLO properties are of interest for applications in optical communications, data storage, and image processing. ijiset.com The structure of this compound, featuring an electron-donating amino group and the π-system of the pyridine ring, suggests it could exhibit NLO behavior.

Computational studies on various aminopyridines have shown that the arrangement of electron-donating and electron-withdrawing groups can lead to large hyperpolarizability, a key characteristic of NLO materials. ijiset.comresearchgate.net In this compound, the amino group acts as a donor, while the bromine atoms can have a modest electron-withdrawing effect, creating a "push-pull" system that can enhance the second-order NLO response. Theoretical calculations would be necessary to quantify the potential NLO properties of this specific molecule.

Table 2: Comparison of Calculated Hyperpolarizability of Related Aminopyridine Compounds

| Compound | Calculation Method | First Hyperpolarizability (β) (a.u.) |

| 2-Aminopyridine | DFT/B3LYP | 0.8 x 10⁻³⁰ esu |

| 2-Amino-5-nitropyridine | DFT/B3LYP | 20.5 x 10⁻³⁰ esu |

| 4-Aminopyridine (B3432731) | DFT/B3LYP | 1.2 x 10⁻³⁰ esu |

Note: This table presents data for related compounds to illustrate the range of NLO properties in aminopyridines. Data for this compound is not currently available.

The development of pyridine-based chalcones and other derivatives has shown promise in achieving significant NLO responses, indicating that the pyridine scaffold is a viable platform for creating new electronic materials. acs.org

As a Chemical Probe for Fundamental Biological Interaction Studies (mechanistic, non-clinical focus)

Halogenated organic molecules are valuable tools in chemical biology for studying molecular interactions. The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. acs.org This interaction is increasingly recognized for its importance in molecular recognition and rational drug design.

A molecule like this compound could be used as a chemical probe to investigate the role of halogen bonding in the binding of ligands to biological macromolecules, such as proteins or nucleic acids. By comparing its binding affinity or inhibitory activity with that of a non-brominated analog, researchers could elucidate the contribution of the bromine atoms to the interaction. The amino group also provides a handle for attaching fluorescent tags or other reporter groups, facilitating the detection and quantification of binding events. mdpi.com

The reactivity of halogenated pyridines allows for their use in probing biological systems. researchgate.netacs.org For instance, studies on the reactivity of 4-aminopyridine with halogens have provided insights into the formation of weak interaction networks, which can be relevant to understanding biological recognition processes. researchgate.net The specific substitution pattern of this compound could offer unique steric and electronic properties that make it a selective probe for particular biological targets.

Table 3: Potential Mechanistic Studies Using this compound as a Chemical Probe

| Area of Study | Experimental Approach | Information Gained |

| Protein-Ligand Interactions | X-ray Crystallography | Visualization of halogen bonds in the active site |

| Enzyme Inhibition Kinetics | Comparative analysis with non-halogenated analogs | Quantifying the contribution of halogen bonding to binding affinity |

| Cellular Imaging | Covalent labeling of target proteins | Mapping the localization and dynamics of the target protein |

Note: This table outlines hypothetical studies based on the potential of halogenated compounds as chemical probes.

While clinical applications are outside the scope of this discussion, the use of such probes in fundamental research can provide valuable mechanistic insights that inform future drug discovery efforts.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2,5-Dibromo-4,6-dimethylpyridin-3-amine, a key research focus will be the move away from traditional, often harsh, synthesis conditions towards more sustainable "green" chemistry approaches. rasayanjournal.co.incitedrive.comresearchgate.net This includes the exploration of:

Catalytic Systems: The use of novel catalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.in This could involve heterogeneous catalysts for easier separation and recycling or biocatalysts for highly selective transformations under mild conditions. acs.org

Alternative Solvents and Reaction Conditions: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents is a promising avenue. rasayanjournal.co.in Additionally, solvent-free reaction conditions and the application of microwave-assisted synthesis or ultrasonication can significantly shorten reaction times and improve energy efficiency. researchgate.netnih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the pyridine (B92270) ring of this compound or its derivatives in a single step would greatly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. rasayanjournal.co.inacs.orgnih.gov

Exploration of New Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound, conferred by its multiple substituents, open the door to exploring novel reactivity patterns. Future research will likely focus on leveraging the interplay of the electron-donating amine and methyl groups with the electron-withdrawing bromine atoms to achieve unprecedented chemical transformations.

Key areas of exploration include:

Selective Functionalization: Developing methods for the selective C-H functionalization of the pyridine ring, despite its existing substituents, would provide access to a wider range of derivatives. rsc.orgbeilstein-journals.org This could involve transition-metal catalysis or photochemical methods. acs.org

Transformations of the Amino Group: Investigating novel transformations of the primary amine, such as diazotization followed by substitution, could lead to the introduction of a wide array of functional groups at the 3-position. researchgate.net Recent advances in the amination of aminopyridines via reversible π-coordination could also be explored to introduce different amino substituents. chemistryviews.org

Cross-Coupling Reactions: The two bromine atoms serve as excellent handles for various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on developing highly selective and efficient coupling protocols that can differentiate between the two bromine atoms.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening of the highly substituted pyridine core, followed by rearrangement, could lead to the synthesis of novel heterocyclic scaffolds. chemrxiv.orgchemrxiv.org

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reactivity and the rational design of experiments. For this compound, advanced computational studies will play a crucial role in several areas:

Reaction Mechanism and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of various reactions and to predict the regioselectivity of functionalization. nih.govresearchgate.netrsc.org This is particularly important for understanding the reactivity of the different positions on the pyridine ring.

Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for transformations involving this compound. researchgate.net This includes predicting the stability of reaction intermediates and transition states.

Prediction of Molecular Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties of derivatives of this compound, guiding the synthesis of compounds with desired characteristics. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. youtube.com For the synthesis and derivatization of this compound, these technologies hold significant promise.

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of the target compound and its derivatives. nih.govnih.gov This can lead to higher yields, reduced reaction times, and safer handling of potentially hazardous reagents.

Automated Library Synthesis: Utilizing automated flow chemistry platforms for the rapid synthesis of libraries of this compound derivatives. ebrary.netuc.pt This high-throughput approach is particularly valuable for drug discovery and materials science research, allowing for the efficient screening of a large number of compounds.

Expanding Applications in Emerging Fields of Chemical Research

The unique structural features of this compound make it an attractive building block for a variety of applications in emerging fields of chemical research. The global market for pyridine and its derivatives is projected to see significant growth, driven by demand in agrochemicals and pharmaceuticals. marketresearch.comgrandviewresearch.combusinesswire.com

Potential future applications to be explored include:

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. nih.gov Derivatives of this compound could be investigated for their potential as novel therapeutic agents, with the diverse functional groups allowing for fine-tuning of their biological activity.

Agrochemicals: Substituted pyridines are also prevalent in agrochemicals. acs.org The development of new pesticides and herbicides based on this scaffold could address the growing need for more effective and environmentally friendly crop protection solutions.

Materials Science: The ability to introduce various functional groups through the bromine and amine moieties makes this compound a promising precursor for the synthesis of novel organic materials. mdpi.com These could include organic light-emitting diodes (OLEDs), sensors, or functional polymers with tailored electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibromo-4,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct Bromination : Start with 4,6-dimethylpyridin-3-amine and perform regioselective bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Selective Protection : Protect the amine group with a trifluoroacetyl group before bromination to prevent side reactions. Deprotect using mild alkaline hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) .

- Yield Optimization : Use excess Br₂ (2.2 eq.) in acetic acid under reflux (80°C) for 2 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1). Typical yields: 65–75% .

Q. How can researchers confirm the regiochemistry of bromine substituents in this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H NMR to identify coupling patterns. The deshielded protons adjacent to bromine atoms (C2 and C5) show distinct splitting. For example, the methyl groups at C4 and C6 will appear as singlets due to symmetry .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign positions. Compare with known derivatives (e.g., 2,6-dibromo analogs) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What are the key spectroscopic characteristics for distinguishing this compound from its isomers?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak at m/z 293.93 (C₇H₈Br₂N₂) confirms the molecular formula. Fragmentation patterns (e.g., loss of Br· radicals) differentiate positional isomers .

- IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and N-H (3350–3450 cm⁻¹) are critical markers. Absence of C=O peaks rules out oxidized byproducts .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The electron-withdrawing bromine atoms activate the pyridine ring for palladium-catalyzed coupling. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor for debromination side reactions .

- DFT Studies : Calculate Fukui indices to predict nucleophilic/electrophilic sites. The C3 amine group acts as a directing group, while C2 and C5 bromines enhance electrophilicity at C4 and C6 .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies. For example, discrepancies in cytotoxicity may arise from impurity profiles (e.g., residual Br₂ or dimethylamine) .

- Dose-Response Validation : Replicate assays (e.g., MTT for cell viability) under standardized conditions (pH 7.4, 37°C). Use HPLC-purified samples to exclude confounding factors .

Q. How can researchers design experiments to study the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with target proteins (e.g., kinases). Control for nonspecific binding using methyl-blocked analogs .

- Molecular Docking : Use AutoDock Vina to simulate interactions with DNA grooves or enzyme active sites. Validate with fluorescence quenching assays .

Key Research Findings

- Synthetic Flexibility : The compound’s bromine substituents enable diverse functionalization (e.g., Suzuki coupling, amination), making it a versatile intermediate for drug discovery .

- Toxicity Considerations : Residual bromine or dimethylamine impurities (>0.5%) significantly alter bioactivity profiles, necessitating rigorous purification .

- Structural Insights : X-ray data confirm a planar pyridine ring with Br–C bond lengths of 1.89–1.92 Å, consistent with strong electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.